Chlorpheniramin
Übersicht
Beschreibung
Chlorpheniramin ist ein Antihistaminikum der ersten Generation, das zur Behandlung von Symptomen allergischer Erkrankungen wie allergischer Rhinitis (Heuschnupfen) und Urtikaria eingesetzt wird. Es ist bekannt für seine Fähigkeit, den H1-Rezeptor zu blockieren, wodurch die Auswirkungen von Histamin im Körper reduziert werden . This compound wurde 1948 patentiert und wird seit den 1950er Jahren in der medizinischen Praxis weit verbreitet eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von p-Chlorbenzonitril mit 2-Brompyridin in Gegenwart von Natriumamid unter Bildung eines Zwischenprodukts. Dieses Zwischenprodukt wird dann unter stark alkalischen Bedingungen mit N,N-Dimethylchlorethanhydrochlorid umgesetzt, um this compound zu erhalten . Das Endprodukt kann durch Extraktions- und Salifizierungsprozesse gereinigt werden, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound die kontinuierliche Zufuhr von Rohstoffen und die Verwendung von Säure-Base-Eigenschaften zur Entfernung von Verunreinigungen. Diese Methode gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts, wodurch sie sich für die großtechnische Produktion eignet .
Wissenschaftliche Forschungsanwendungen
Chlorpheniramin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Antihistaminika und ihren Wechselwirkungen mit Rezeptoren befassen.
Biologie: this compound wird in der Forschung über allergische Reaktionen und die Rolle von Histamin in der Immunantwort eingesetzt.
Industrie: This compound wird zur Formulierung verschiedener rezeptfreien Medikamente zur Allergiebehandlung eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den Histamin-H1-Rezeptor bindet und so die Wirkung des endogenen Histamins blockiert. Dies führt zu einer vorübergehenden Linderung von Symptomen wie Niesen, Juckreiz und verstopfter Nase . Die Verbindung konkurriert mit Histamin um H1-Rezeptorstellen an Effektorzellen im Magen-Darm-Trakt, in Blutgefäßen und in den Atemwegen .
Wirkmechanismus
Target of Action
Chlorpheniramine primarily targets the histamine H1 receptor . Histamine is a compound that is released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. The H1 receptor is a protein that is part of the body’s immune response to foreign substances. It plays a key role in the inflammatory response and triggers symptoms such as sneezing, itching, and increased mucus production.
Mode of Action
Chlorpheniramine acts as an antagonist at the histamine H1 receptor . This means it binds to the receptor and blocks the action of endogenous histamine, which is produced by the body during an allergic reaction . By blocking the action of histamine, chlorpheniramine prevents the symptoms associated with histamine release, such as itching, sneezing, and runny nose .
Biochemical Pathways
The primary biochemical pathway affected by chlorpheniramine is the histamine pathway . Histamine is a key mediator of the inflammatory response, and its effects are primarily mediated through the H1 receptor. By blocking the H1 receptor, chlorpheniramine inhibits the effects of histamine, leading to a reduction in symptoms associated with allergies and inflammation .
Pharmacokinetics
Chlorpheniramine is well absorbed after oral administration, with a bioavailability ranging from 25 to 50% . It is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The elimination half-life of chlorpheniramine is quite variable, ranging from 13.9 to 43.4 hours . This means that the drug remains in the body for a significant period of time, which allows for less frequent dosing . The drug is primarily excreted in the urine .
Result of Action
The primary result of chlorpheniramine’s action is the relief of symptoms associated with allergic reactions and inflammation . This includes symptoms such as itching, sneezing, runny nose, and watery eyes . By blocking the action of histamine at the H1 receptor, chlorpheniramine prevents these symptoms, providing relief for individuals suffering from allergies .
Action Environment
The action of chlorpheniramine can be influenced by various environmental factors. For example, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by factors that affect liver function . Additionally, certain genetic factors can influence how an individual responds to chlorpheniramine. For instance, individuals with certain genetic variants of the CYP2D6 enzyme may metabolize chlorpheniramine more slowly, leading to increased levels of the drug in the body .
Safety and Hazards
Chlorpheniramine may cause side effects such as dizziness, drowsiness, dry mouth, nose, or throat, constipation, blurred vision, or feeling nervous or restless . Serious side effects include fast or uneven heart rate, mood changes, tremor, seizure, easy bruising or bleeding, unusual weakness, feeling short of breath, or little or no urinating . It is not recommended for use in children younger than 6 years .
Zukünftige Richtungen
While Chlorpheniramine is a widely used antihistamine, its misuse is a growing concern worldwide . Future research should focus on monitoring systems to track prevalence figures and designing preventative actions to mitigate misuse . Further studies are also needed to explore new potential clinical applications of Chlorpheniramine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorpheniramine can be synthesized through a multi-step process. One common method involves the reaction of p-chlorobenzonitrile with 2-bromopyridine in the presence of sodium amide to form an intermediate. This intermediate is then reacted with N,N-dimethyl chloroethane hydrochloride under strong alkaline conditions to produce chlorpheniramine . The final product can be purified through extraction and salification processes to achieve high purity .
Industrial Production Methods
In industrial settings, the production of chlorpheniramine involves continuous feeding of raw materials and the use of acid-base properties to remove impurities. This method ensures a high yield and purity of the final product, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Reaktionstypen
Chlorpheniramin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann durch anodische Oxidationsprozesse an bor-dotierten Diamantelektroden oxidiert werden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des aromatischen Rings und der Pyridin-Einheit.
Gängige Reagenzien und Bedingungen
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können unter kontrollierten Bedingungen verwendet werden.
Substitution: Halogenierungsmittel und andere Elektrophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation, das zur Behandlung von allergischen Reaktionen und Reisekrankheit eingesetzt wird.
Loratadin: Ein nicht-sedierendes Antihistaminikum, das für ähnliche Indikationen wie this compound eingesetzt wird.
Einzigartigkeit
This compound ist einzigartig in seinem Gleichgewicht zwischen Wirksamkeit und Nebenwirkungen. Während es weniger sedierend ist als einige andere Antihistaminika der ersten Generation wie Diphenhydramin, ist es bei bestimmten allergischen Erkrankungen wirksamer als Antihistaminika der zweiten Generation wie Cetirizin .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022804 | |
Record name | Chlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142 °C @ 1.0 MM HG | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
132-22-9, 113-92-8 | |
Record name | (±)-Chlorpheniramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphenamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorpheniramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorpheniramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENIRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPHENIRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
Record name | Chlorpheniramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chlorpheniramine?
A1: Chlorpheniramine is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].
Q2: What are the downstream effects of chlorpheniramine's H1-receptor antagonism?
A2: By blocking H1 receptors, chlorpheniramine inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].
Q3: Does chlorpheniramine affect alertness?
A3: Yes, studies using enantiomers of chlorpheniramine have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.
Q4: What is the molecular formula and weight of chlorpheniramine?
A4: The molecular formula of chlorpheniramine maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.
Q5: Can chlorpheniramine be formulated to mask its bitter taste?
A5: Yes, research has investigated microencapsulation of chlorpheniramine with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.
Q6: How does the hydration state of chlorpheniramine-loaded microcapsules affect drug release?
A6: Studies on cellulose acetate butyrate-coated resinates containing chlorpheniramine showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].
Q7: Does the type of resin used in microencapsulation influence chlorpheniramine release?
A7: Yes, research has shown that chlorpheniramine is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].
Q8: Is chlorpheniramine stereoselectively metabolized?
A8: Yes, the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].
Q9: What is the role of CYP2D6 in chlorpheniramine metabolism?
A9: CYP2D6 contributes to the metabolism of chlorpheniramine. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of chlorpheniramine, particularly the (S)-(+)-enantiomer [].
Q10: How does the pharmacokinetic profile of chlorpheniramine differ between extensive and poor metabolizers of CYP2D6?
A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to chlorpheniramine compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].
Q11: What is the bioavailability of chlorpheniramine from sustained-release formulations?
A11: Studies comparing a sustained-release capsule of chlorpheniramine-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].
Q12: Does chlorpheniramine undergo enterohepatic circulation?
A12: Yes, fecal excretion of radiolabeled chlorpheniramine after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].
Q13: What are the primary metabolites of chlorpheniramine in humans?
A13: Chlorpheniramine undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylchlorpheniramine, along with other unidentified polar metabolites [].
Q14: How does chlorpheniramine's effect on histamine-induced skin reactions compare to other antihistamines?
A14: Clinical studies have demonstrated that chlorpheniramine effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].
Q15: Can chlorpheniramine be used to prevent emergence agitation after surgery?
A15: A retrospective study investigating the use of chlorpheniramine for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received chlorpheniramine preoperatively compared to those who did not [].
Q16: Does combining chlorpheniramine with ephedrine enhance its anti-motion sickness effects?
A17: Contrary to expectations, a study combining chlorpheniramine with ephedrine found that while ephedrine counteracted some of chlorpheniramine's sedative effects, it did not further improve its efficacy against motion sickness [].
Q17: Does chlorpheniramine affect cerebral blood flow during hypoxia?
A19: Studies in conscious dogs have shown that while chlorpheniramine does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.
Q18: Can chlorpheniramine cause hypersensitivity reactions?
A20: While rare, cases of hypersensitivity reactions to chlorpheniramine have been reported []. Symptoms can include urticaria and other allergic manifestations.
Q19: Can chlorpheniramine be formulated for sustained release?
A21: Yes, researchers have investigated the development of sustained-release formulations of chlorpheniramine using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.
Q20: What analytical techniques are commonly used for quantifying chlorpheniramine in biological samples?
A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of chlorpheniramine in plasma and other biological matrices [, , , ].
Q21: Can chlorpheniramine be analyzed simultaneously with other drugs in pharmaceutical formulations?
A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of chlorpheniramine with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].
Q22: Has chlorpheniramine been detected in environmental samples?
A24: Yes, a study from Hanoi, Vietnam, detected chlorpheniramine maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].
Q23: Can activated carbon derived from natural sources be used for chlorpheniramine removal from pharmaceutical waste?
A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing chlorpheniramine from solutions []. The findings suggest that these modified carbons can effectively remove chlorpheniramine from pharmaceutical wastewater.
Q24: Can chlorpheniramine potentiate the antimalarial activity of chloroquine?
A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining chlorpheniramine with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].
Q25: Can chlorpheniramine be used to prevent adverse reactions to antivenom?
A27: A clinical trial investigated the use of chlorpheniramine in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.
Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of chlorpheniramine maleate tablets?
A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in chlorpheniramine maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.